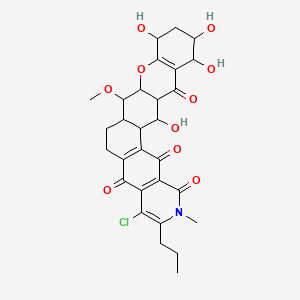

Kibdelone B

Vue d'ensemble

Description

Kibdelone B is a natural aromatic polyketide first isolated from an actinomycete, Kibdelosporangium . It exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . Kibdelone B also displays significant antibacterial and nematocidal activity . It is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .

Synthesis Analysis

The synthesis of Kibdelone B involves detailed spectroscopic analysis and chemical interconversion, as well as mechanistic and biosynthetic considerations . The synthesis of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones was achieved employing an intramolecular iodo halo-Michael aldol reaction . This fragment was then merged with an ABCD ring fragment to afford the congener Kibdelone C .

Molecular Structure Analysis

The molecular formula of Kibdelone B is C29H26ClNO10 . The complete relative stereostructures were assigned to Kibdelone B on the basis of detailed spectroscopic analysis and chemical interconversion .

Chemical Reactions Analysis

Kibdelone B is a member of the Kibdelone group that undergoes facile equilibration to Kibdelones A-C under mild conditions . The chemical reactions involved in the synthesis of Kibdelone B include an intramolecular iodo halo-Michael aldol reaction .

Physical And Chemical Properties Analysis

Kibdelone B has a molecular weight of 584.0 g/mol . The InChI code for Kibdelone B is InChI=1S/C29H26ClNO10/c1-4-5-11-20 (30)16-17 (29 (39)31 (11)2)23 (36)14-9 (21 (16)34)6-7-10-15 (14)24 (37)19-25 (38)18-22 (35)12 (32)8-13 (33)27 (18)41-28 (19)26 (10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 .

Applications De Recherche Scientifique

- Scientific Field : Cancer Research

- Summary of the Application : Kibdelone B is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp . It is structurally related to lysolipin and albofungin . Kibdelones exhibit potent and selective cytotoxicity against a panel of human tumor cell lines .

- Results or Outcomes : Kibdelones, including Kibdelone B, display significant antibacterial and nematocidal activity, in addition to their anticancer properties .

Orientations Futures

The future directions for Kibdelone B research could involve further studies on its mechanism of action, especially its impact on the actin cytoskeleton . Additionally, more research could be conducted to explore its potential applications in cancer treatment, given its potent and selective cytotoxicity against a panel of human tumor cell lines .

Propriétés

IUPAC Name |

8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQUJOAWTLZSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 118797203 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

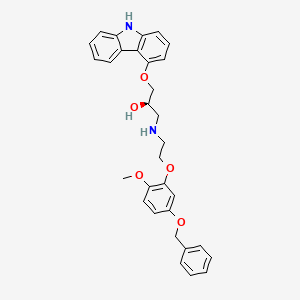

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)